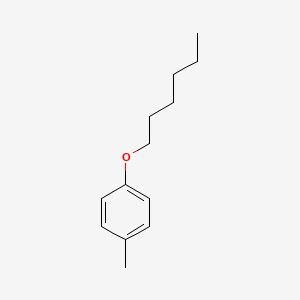

1-(Hexyloxy)-4-methylbenzene

Description

1-(Hexyloxy)-4-methylbenzene (C₁₃H₂₀O) is an aromatic ether characterized by a methyl-substituted benzene ring and a hexyloxy chain. Its synthesis typically involves nickel-catalyzed coupling of 4-bromoarenes with hexanol, yielding a colorless oil with moderate efficiency (36% yield) . The compound’s structure is confirmed via ¹H NMR, which shows distinct signals for the aromatic protons (δ 6.7–7.2 ppm), methyl group (δ 2.3 ppm), and hexyloxy chain (δ 0.8–1.7 ppm) . Its hydrophobic hexyloxy chain enhances lipid solubility, making it useful in materials science and organic synthesis .

Properties

IUPAC Name |

1-hexoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-4-5-6-11-14-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXFRHKBLSRVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568992 | |

| Record name | 1-(Hexyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57792-40-2 | |

| Record name | 1-(Hexyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 4-methylphenol (p-cresol) reacts with hexyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexyloxy)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated, nitrated, or sulfonated derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Hexanoic acid, 4-methylbenzoic acid.

Reduction: Hexanol, 4-methylcyclohexane.

Substitution: 4-bromo-1-(hexyloxy)-2-methylbenzene, 4-nitro-1-(hexyloxy)-2-methylbenzene.

Scientific Research Applications

1-(Hexyloxy)-4-methylbenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals, fragrances, and as a component in certain polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexyloxy group can enhance lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites. The methyl group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

(a) 1-(Hexyloxy)-3,5-dimethylbenzene (C₁₄H₂₂O)

- Structure : Features two methyl groups at the 3- and 5-positions of the benzene ring.

- Synthesis : Similar to 1-(Hexyloxy)-4-methylbenzene but with 3,5-dimethyl-4-bromoarene as the starting material, yielding a 60% isolated product .

- Key Differences : The additional methyl groups increase steric hindrance, slightly reducing reactivity in electrophilic substitutions. NMR shows a simplified aromatic region due to symmetry (δ 6.7 ppm for aromatic protons) .

(b) 2-(Hexyloxy)naphthalene (C₁₆H₂₀O)

- Structure : Naphthalene core with a hexyloxy group at the 2-position.

- Synthesis : Higher yield (90%) due to the electron-rich naphthalene system facilitating coupling reactions .

- Key Differences : Extended conjugation in the naphthalene ring shifts UV-Vis absorption maxima compared to benzene derivatives. NMR reveals distinct splitting patterns for naphthalene protons (δ 7.2–8.0 ppm) .

Functional Group Variants

(a) 1-(2-Bromoethoxy)-4-methylbenzene (C₉H₁₁BrO)

- Structure : Bromine atom on the ethoxy side chain.

- Physical Properties : Lower molecular weight (215.09 g/mol) and higher polarity due to the bromine substituent. Melting point: 37–38°C; boiling point: 107–108°C (8 mmHg) .

- Reactivity : The bromoethoxy group acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings). Contrasts with the inert hexyloxy chain in this compound .

(b) 1-(Azidomethyl)-4-methylbenzene (C₈H₉N₃)

- Structure : Azide (-N₃) functional group on the methylbenzene core.

- Applications: Used in click chemistry (e.g., Huisgen cycloaddition) due to the reactive azide group. This contrasts with the non-reactive hexyloxy group in this compound .

Halogenated Derivatives

(a) p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene; C₈H₉Br)

- Structure : Bromomethyl substituent on the benzene ring.

- Reactivity : Highly reactive in alkylation reactions (e.g., forming quaternary ammonium salts). Molecular weight: 185.06 g/mol, lower than this compound (192.3 g/mol) .

- Safety : Classified as acutely toxic (oral, dermal, inhalation), unlike the relatively benign this compound .

Amino and Methoxy Derivatives

(a) 4-(Hexyloxy)benzenamine (C₁₂H₁₉NO)

- Structure: Amino (-NH₂) group replaces the methyl group.

- Synthesis : Derived from hydrolysis of N-(4-hexyloxyphenyl)acetamide under acidic conditions .

- Reactivity: The amino group enables diazotization and coupling reactions, expanding utility in dye synthesis compared to the methyl-substituted analogue .

(b) 1-Methoxy-4-((1-phenylhept-6-en-2-yl)oxy)methylbenzene

Data Table: Key Properties of this compound and Analogues

Biological Activity

1-(Hexyloxy)-4-methylbenzene, also known as hexyloxy-p-cresol, is an organic compound with significant interest in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a hexyl ether group attached to a methyl-substituted benzene ring. Its molecular formula is C_{13}H_{18}O, and it possesses unique physicochemical properties due to the combination of the hexyloxy group and the methyl group on the aromatic ring. These properties influence its solubility, reactivity, and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:

- Membrane Interaction : The lipophilic nature of the hexyloxy group enhances membrane penetration, allowing the compound to interact with hydrophobic sites within cellular membranes.

- Protein Binding : The compound may bind to specific proteins or enzymes, potentially altering their function. This interaction could influence various biochemical pathways.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant activity. The presence of the methyl group can stabilize free radicals, which may contribute to protective effects against oxidative stress in biological systems.

Enzyme Inhibition

Preliminary studies have suggested that compounds with similar structures can act as enzyme inhibitors. For instance, they may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Synthesis and Applications

This compound can be synthesized through Williamson ether synthesis, where 4-methylphenol reacts with hexyl bromide in the presence of a strong base. Its applications span various fields:

- Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Explored for potential therapeutic applications due to its biological activity.

- Industrial Uses : Employed in the production of specialty chemicals and fragrances.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Properties |

|---|---|---|

| 1-(Butyloxy)-4-methylbenzene | Shorter alkyl chain | Lower lipophilicity |

| 1-(Octyloxy)-4-methylbenzene | Longer alkyl chain | Enhanced membrane interaction |

| 1-(Hexyloxy)-4-ethylbenzene | Ethyl instead of methyl | Different reactivity patterns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.